molecular formula C13H11ClO5 B15063434 2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate

2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate

Cat. No.: B15063434
M. Wt: 282.67 g/mol
InChI Key: LHWPUJIWFVTIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is characterized by the presence of a chloro substituent at the 7th position and an acetate group at the 4th position of the chromen-2-one core. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acylating agent. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . The reaction proceeds via the formation of an intermediate, which is then acylated to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-((7-Chloro-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chloro substituent and acetate group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H11ClO5

Molecular Weight

282.67 g/mol

IUPAC Name

2-(7-chloro-2-oxochromen-4-yl)oxyethyl acetate

InChI

InChI=1S/C13H11ClO5/c1-8(15)17-4-5-18-11-7-13(16)19-12-6-9(14)2-3-10(11)12/h2-3,6-7H,4-5H2,1H3

InChI Key

LHWPUJIWFVTIQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=CC(=O)OC2=C1C=CC(=C2)Cl

Origin of Product

United States

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